molecular formula C6H4BrN3 B156077 3-Bromo[1,2,4]triazolo[4,3-a]pyridine CAS No. 4922-68-3

3-Bromo[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B156077
CAS RN: 4922-68-3
M. Wt: 198.02 g/mol
InChI Key: BOKHADJFZUWNSH-UHFFFAOYSA-N
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Description

3-Bromo[1,2,4]triazolo[4,3-a]pyridine is a compound that belongs to the family of triazolopyridines, which are known for their biological activity and potential pharmaceutical applications. These compounds are characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom attached to the triazole moiety. The presence of the bromine atom makes these compounds versatile intermediates for further chemical modifications .

Synthesis Analysis

The synthesis of this compound and its analogues can be achieved through various methods. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation . Another approach utilizes oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions, which has been shown to be effective for the synthesis of triazolopyridines . Additionally, iodine(III)-mediated oxidative cyclization has been employed for the synthesis of related compounds, demonstrating the versatility of halogen-mediated reactions in constructing the triazolopyridine core .

Molecular Structure Analysis

The molecular structure of triazolopyridines, including this compound, has been elucidated using various spectroscopic techniques such as NMR, FTIR, and MS, as well as X-ray diffraction. For instance, the X-ray crystallographic analysis has provided detailed insights into the crystalline structure of these compounds, revealing their space group and confirming the presence of the bromine atom in the triazole ring .

Chemical Reactions Analysis

Triazolopyridines can undergo a variety of chemical reactions due to the presence of reactive sites in the molecule. They can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which allow for the introduction of various substituents into the molecule . The halogen atoms present in the structure also enable direct aromatic substitution reactions, further expanding the chemical diversity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of halogen atoms and the fused ring system contribute to their stability and reactivity. The crystalline structure, as determined by X-ray diffraction, provides information on the molecular conformation and packing in the solid state . The spectroscopic properties, including IR, NMR, and Raman spectra, offer insights into the functional groups and the electronic environment within the molecule . These properties are essential for understanding the behavior of these compounds in various chemical contexts and for designing new derivatives with desired biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

3-Bromo[1,2,4]triazolo[4,3-a]pyridine and its derivatives are synthesized for various applications, predominantly in medicinal and material chemistry. El-Kurdi et al. (2021) synthesized 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its brominated variant, providing detailed structural analysis through X-ray diffraction, showcasing their potential in the development of bioactive compounds (El-Kurdi et al., 2021).

Chemical Transformations and Versatility

The compound and its analogs are noted for their versatility as intermediates in chemical synthesis. Tang et al. (2014) discussed the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, emphasizing their adaptability in ring rearrangements and further chemical diversification, indicating the potential of this compound in complex synthetic pathways (Tang et al., 2014).

Biological Activity and Applications

The derivatives of this compound show promising biological activities. Prakash et al. (2011) synthesized a series of these compounds and tested them for antimicrobial activities, indicating their potential as antimicrobial agents (Prakash et al., 2011). Moran (2003) also found that certain triazolopyridine derivatives possess excellent herbicidal activity, highlighting their utility in agricultural applications (Moran, 2003).

Safety and Hazards

The safety and hazards associated with 3-Bromo[1,2,4]triazolo[4,3-a]pyridine include potential harm if inhaled or if it comes into contact with skin and eyes .

Future Directions

Future directions for the study of 3-Bromo[1,2,4]triazolo[4,3-a]pyridine could involve further exploration of its antimicrobial properties and its potential as an inhibitor of P38 kinase .

properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKHADJFZUWNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483056
Record name 3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4922-68-3
Record name 3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-[1,2,4]triazolo[4,3-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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